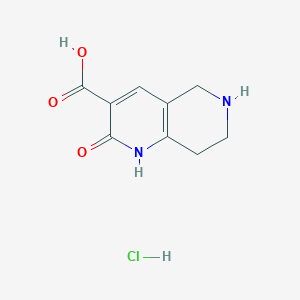![molecular formula C16H20N2O3S B2529585 4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine CAS No. 328028-65-5](/img/structure/B2529585.png)
4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine is a complex organic compound that features a morpholine ring attached to a benzenesulfonyl group, which is further substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine source.
Sulfonylation: The pyrrole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Morpholine Attachment: Finally, the sulfonylated pyrrole is reacted with morpholine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium hydride, dimethylformamide, room temperature.
Major Products
Oxidation: Formation of pyrrole N-oxide derivatives.
Reduction: Conversion to sulfide derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrole ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
Uniqueness
4-[3-(2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonyl]morpholine is unique due to the presence of both a morpholine ring and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable scaffold for further research and development.
Propiedades
IUPAC Name |
4-[3-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-13-6-7-14(2)18(13)15-4-3-5-16(12-15)22(19,20)17-8-10-21-11-9-17/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKTZIHIIFMPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2529507.png)

![3-(azepane-1-carbonyl)-7-methyl-N-[3-(methylsulfanyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2529512.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2529518.png)
![3-{[1-(5-Fluoro-1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2529519.png)

![1-{[2-(1-Hydroxycyclobutyl)ethyl]sulfanyl}ethan-1-one](/img/structure/B2529521.png)
![3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2529522.png)
![6-[(tert-butoxy)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid](/img/structure/B2529524.png)
